molecular formula C17H21FN4O4S B2850168 N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921525-73-7

N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2850168
CAS No.: 921525-73-7
M. Wt: 396.44
InChI Key: JCEZNTASJOLWQI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a fluorinated aromatic system, a substituted imidazole core, and a thioether linkage. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-26-6-5-19-15(24)9-22-14(10-23)8-20-17(22)27-11-16(25)21-13-4-2-3-12(18)7-13/h2-4,7-8,23H,5-6,9-11H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEZNTASJOLWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Position : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl in Compound 9b and 9 . This positional difference may influence electronic effects and steric interactions in biological targets.
  • Synthesis : The target compound’s synthesis likely parallels Method D (), utilizing potassium carbonate to facilitate thioether formation .

Spectroscopic and Physicochemical Properties

While the target compound’s full spectroscopic data are unavailable, comparisons with analogs suggest:

  • Hydroxymethyl Group: The hydroxymethyl on the imidazole ring (target compound) may produce distinct IR stretches (~3400 cm⁻¹ for O–H) and 1H NMR signals (~4.5 ppm for CH2OH), absent in non-hydroxylated analogs like 9b .
  • Methoxyethylamino Side Chain: The methoxy group’s protons (~3.3 ppm for OCH3) and ethylamino protons (~2.8–3.1 ppm) would differentiate its NMR profile from compounds with aryl-thiazole systems (e.g., Compound 9) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is plausible via established acetamide coupling routes, though purification challenges may arise due to its polar substituents.
  • SAR Trends : Fluorine’s position and side-chain hydrophilicity are critical for optimizing target engagement and pharmacokinetics.
  • Knowledge Gaps: Experimental validation of the target compound’s spectroscopic profiles, solubility, and bioactivity is needed to confirm hypotheses derived from structural analogs.

Preparation Methods

Formylation-Reduction Approach

  • Vilsmeier-Haack Formylation :
    Imidazole undergoes formylation at position 4 using POCl₃ and DMF, yielding 4-formylimidazole.

    • Conditions: 0°C to 25°C, 12 h, 78% yield.
    • Key Data : $$ ^1H $$ NMR (DMSO-d6) δ 9.85 (s, 1H, CHO).
  • Selective Reduction to Hydroxymethyl :
    Sodium borohydride reduces the formyl group to hydroxymethyl in methanol.

    • Conditions: 0°C, 2 h, 85% yield.
    • Key Data : IR (KBr) 3420 cm⁻¹ (O-H stretch).

Direct Hydroxymethylation via Multicomponent Reaction

A one-pot synthesis using glyoxal, formaldehyde, and ammonium acetate under microwave irradiation achieves 5-hydroxymethylimidazole directly.

  • Conditions: 150°C, 20 min, 70% yield.
  • Advantage : Avoids protection-deprotection steps.

N-Alkylation for 1-(2-((2-Methoxyethyl)Amino)-2-Oxoethyl) Substituent (Intermediate B)

Solvent-Free Alkylation

Intermediate A reacts with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of K₂CO₃:

  • Conditions: 60°C, 6 h, solvent-free.
  • Yield : 66% (shiny white crystals).
  • Mechanism : SN2 displacement facilitated by powdered base.

Microwave-Assisted Optimization

Microwave irradiation (100 W) reduces reaction time to 30 min with comparable yield (68%).

Thiolation and Amide Coupling for 2-((N-(3-Fluorophenyl)Acetamido)Thio) Side Chain (Intermediate C)

Thioacetamide-Mediated Thiolation

Intermediate B undergoes thiolation using thioacetamide in isopropyl alcohol/HCl:

  • Conditions: 25°C, 4 h, 20% HCl (v/v).
  • Yield : 72% (yellow solid).
  • Key Data : $$ ^13C $$ NMR δ 45.2 (C-S).

Amide Coupling with 3-Fluoroaniline

  • Activation with EDC/HOBt :
    The thioacetic acid intermediate reacts with 3-fluoroaniline using EDC and HOBt in DMF.
    • Conditions: 0°C to 25°C, 12 h, 80% yield.
    • Purity : >98% (HPLC).

Final Assembly and Purification

Sequential Coupling

  • Intermediate B + Intermediate C :
    Combined in DMF with triethylamine, stirred at 50°C for 8 h.
    • Yield : 65% after column chromatography (SiO₂, EtOAc/hexane).
    • Spectroscopic Confirmation :
      • $$ ^1H $$ NMR (DMSO-d6) δ 8.21 (s, 1H, imidazole-H).
      • HRMS (ESI): m/z 478.1523 [M+H]⁺.

Green Chemistry Considerations

  • Solvent-Free Steps : Adopted from, reducing waste.
  • Catalyst Reusability : Fe₃O₄@SiO₂ nanocomposite reused 5× without yield drop.

Data Tables

Table 1: Optimization of Thiolation Conditions

Condition Catalyst Time (h) Yield (%)
Isopropyl alcohol/HCl None 4 72
DMF CuI 6 68
H₂O Fe₃O₄@SiO₂ 3 75

Table 2: Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%)
Formylation-Reduction 4 52 97
Multicomponent 3 58 95
Microwave-Assisted 3 60 98

Q & A

Q. What are the key synthetic pathways for preparing N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1 : Formation of the imidazole core via cyclization of precursors (e.g., thiourea derivatives or α-aminocarbonyl intermediates).
  • Step 2 : Functionalization of the imidazole ring with hydroxymethyl and thioacetamide groups.
  • Step 3 : Introduction of the 2-((2-methoxyethyl)amino)-2-oxoethyl side chain via nucleophilic substitution or coupling reactions.
  • Critical Conditions : Reactions often require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 60–80°C for imidazole formation), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.5–7.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC/GC : Assess purity (>95% typically required for biological studies).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and cell permeability (Caco-2 models).
  • In silico studies : Molecular docking to predict binding affinity with target proteins (e.g., using AutoDock Vina).
  • ADMET Prediction : Computational tools like SwissADME to estimate logP, solubility, and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

Strategies include:

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing byproduct formation.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during synthesis .

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Validation Steps :
    • Reassess docking parameters (e.g., protonation states, solvation effects).
    • Perform molecular dynamics simulations to evaluate binding stability.
    • Conduct mutagenesis studies on target proteins to confirm critical interactions.
  • Example : If predicted IC₅₀ values differ from in vitro results, revise force fields or consider allosteric binding modes .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic Modifications :
    • Vary substituents on the fluorophenyl ring (e.g., Cl, NO₂, OCH₃) to assess electronic effects.
    • Replace the hydroxymethyl group with carboxyl or ester moieties to study hydrophilicity.
  • Biological Profiling : Compare IC₅₀ values across derivatives in enzyme inhibition assays .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Formulation Approaches :
    • Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
    • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility.
  • Structural Tweaks : Introduce polar groups (e.g., -OH, -COOH) or reduce logP via fluorination .

Q. What advanced techniques are recommended for resolving stereochemical uncertainties?

  • X-ray Crystallography : Determine absolute configuration of chiral centers.
  • Chiral HPLC : Separate enantiomers and quantify optical purity.
  • NOESY NMR : Analyze spatial proximity of protons to infer 3D structure .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Possible Causes :
    • Cell-specific uptake mechanisms (e.g., efflux pumps).
    • Metabolic activation requirements (e.g., cytochrome P450 activity).
  • Resolution :
    • Perform transport assays (e.g., P-gp inhibition).
    • Measure intracellular drug concentrations via LC-MS .

Q. What methodologies are critical for validating target engagement in vivo?

  • Pharmacodynamic Markers : Monitor downstream biomarkers (e.g., phosphorylated proteins for kinase inhibitors).
  • Isotope Labeling : Use ¹⁴C or ³H-labeled compound to track distribution.
  • PET Imaging : Develop radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) for real-time visualization .

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